molecular formula C22H16ClN3O B11628318 1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone

1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone

Cat. No.: B11628318
M. Wt: 373.8 g/mol
InChI Key: PFJQVLVGHDTSMX-UHFFFAOYSA-N
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Description

1-(3-{[2-(4-CHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(3-{[2-(4-CHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form quinazolin-4(3H)-one, followed by further functionalization to introduce the 4-chlorophenyl group . The final step involves the coupling of the quinazoline derivative with 3-aminoacetophenone under specific reaction conditions to yield the target compound.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(3-{[2-(4-CHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

These reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product formation.

Mechanism of Action

The mechanism of action of 1-(3-{[2-(4-CHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s ability to bind to these targets and inhibit their activity underlies its potential therapeutic effects.

Comparison with Similar Compounds

1-(3-{[2-(4-CHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE can be compared with other quinazoline derivatives, such as:

What sets 1-(3-{[2-(4-CHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE apart is its unique structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

1-[3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone

InChI

InChI=1S/C22H16ClN3O/c1-14(27)16-5-4-6-18(13-16)24-22-19-7-2-3-8-20(19)25-21(26-22)15-9-11-17(23)12-10-15/h2-13H,1H3,(H,24,25,26)

InChI Key

PFJQVLVGHDTSMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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